molecular formula C14H25O4 B1665096 p-Menthane-1,8-diol, diacetate CAS No. 20009-20-5

p-Menthane-1,8-diol, diacetate

Cat. No. B1665096
CAS RN: 20009-20-5
M. Wt: 256.34 g/mol
InChI Key: UFRIRRXNSMNRNA-UHFFFAOYSA-N
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Description

P-Menthane-1,8-diol, diacetate is a chemical compound with the molecular formula C14H24O4 . It has an average mass of 256.338 Da and a monoisotopic mass of 256.167450 Da . It is also known by other names such as 2-(4-Acetoxy-4-methylcyclohexyl)-2-propanyl acetate .


Molecular Structure Analysis

The molecular structure of p-Menthane-1,8-diol, diacetate consists of 14 carbon atoms, 24 hydrogen atoms, and 4 oxygen atoms . Detailed studies of related compounds have enabled identification of catalytic residues and determinants of stereospecificity .


Physical And Chemical Properties Analysis

The physical and chemical properties of p-Menthane-1,8-diol, diacetate include an average mass of 256.338 Da and a monoisotopic mass of 256.167450 Da . More specific properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Enzyme-Mediated Synthesis

p-Menthane-1,8-diol, diacetate has been studied for its potential in enzyme-mediated synthesis. Research demonstrates its usefulness in preparing enantiomerically pure p-menthan-3,9-diols, which are precursors for various natural p-menthane monoterpenes with industrial applications due to their odor qualities. This includes substances like mintlactone and the pheromone vesperal (Serra & Fuganti, 2002).

Industrial Synthesis

In industrial contexts, p-Menthane-1,8-diol, diacetate has been used for the efficient synthesis of diastereomeric repellents. One study demonstrated the production of these compounds from citronellal, achieving high yields and purity, which indicates its potential in large-scale industrial applications (Yuasa, Tsuruta, & Yuasa, 2000).

Stereochemistry Studies

The compound has been central in stereochemical studies, particularly in understanding the configurations and properties of various p-menthane diols. This research contributes to the broader knowledge of terpene chemistry, which has applications in pharmaceuticals, fragrances, and flavorings (Sakuda, 1969).

NMR Chemical Shift Analysis

NMR chemical shifts of p-Menthane-1,8-diol, diacetate have been extensively studied. These studies not only provide insights into the structural aspects of these compounds but also demonstrate the potential application of NMR in understanding solvent effects on molecular structures (Casanovas et al., 2001).

Allelopathic Effects in Agriculture

The allelopathic effects of p-Menthane-1,8-diol, diacetate, especially in species like Eucalyptus citriodora, have been explored. This research is significant for understanding plant interactions and could have implications for natural pest control strategies in agriculture (Nishimura, Nakamura, & Mizutani, 1984).

Molecular Dynamics Simulations

The compound's behavior in different environments has been studied through molecular dynamics simulations. This research provides valuable insights into the conformational properties of the compound and its interactions with other molecules, which is crucial for the development of new materials and drugs (Namba, León, D. Silva, & Alemán, 2001).

Insect Repellent Research

p-Menthane-1,8-diol, diacetate has been synthesized and studied for its repellent activities against insects like Anopheles gambiae. This research is particularly relevant for the development of natural insect repellents, which are crucial in regions plagued by mosquito-borne diseases (Barasa, Ndiege, Lwande, & Hassanali, 2002).

properties

IUPAC Name

[4-(2-acetyloxypropan-2-yl)-1-methylcyclohexyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-10(15)17-13(3,4)12-6-8-14(5,9-7-12)18-11(2)16/h12H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRQAKVWMDMPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC(CC1)C(C)(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864914
Record name Cyclohexanemethanol, 4-(acetyloxy)-.alpha.,.alpha.,4-trimethyl-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Menthane-1,8-diol, diacetate

CAS RN

20009-20-5
Record name Cyclohexanemethanol, 4-(acetyloxy)-α,α,4-trimethyl-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20009-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AI 3-01769
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020009205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanemethanol, 4-(acetyloxy)-.alpha.,.alpha.,4-trimethyl-, 1-acetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanemethanol, 4-(acetyloxy)-.alpha.,.alpha.,4-trimethyl-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(acetoxy)-α,α,4-trimethylcyclohexylmethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.498
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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